molecular formula C10H8FNO B8131800 7-Fluoro-1-methylquinolin-2(1H)-one

7-Fluoro-1-methylquinolin-2(1H)-one

Cat. No.: B8131800
M. Wt: 177.17 g/mol
InChI Key: KIESZQAOEWUDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-methylquinolin-2(1H)-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methylquinolin-2(1H)-one typically involves the fluorination of a quinoline precursor. One common method is the electrophilic fluorination of 1-methylquinolin-2(1H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The fluorine atom can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the fluorine and methyl groups.

    1-Methylquinolin-2(1H)-one: Similar structure but lacks the fluorine atom.

    7-Fluoroquinoline: Lacks the methyl group at the 1-position.

Uniqueness

7-Fluoro-1-methylquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and biological activity, while the methyl group can affect the compound’s solubility and binding interactions.

Properties

IUPAC Name

7-fluoro-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIESZQAOEWUDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.